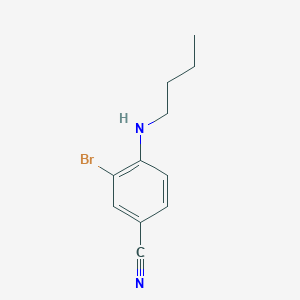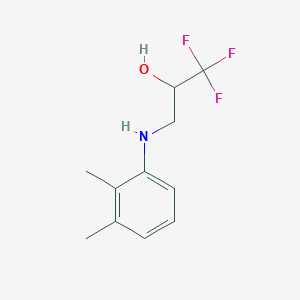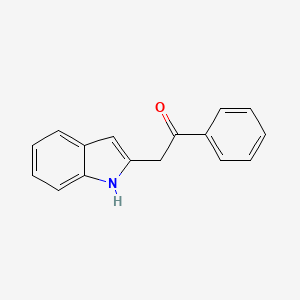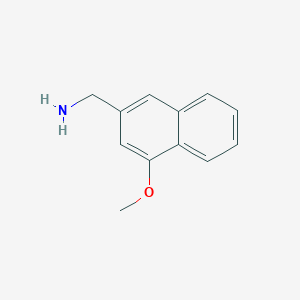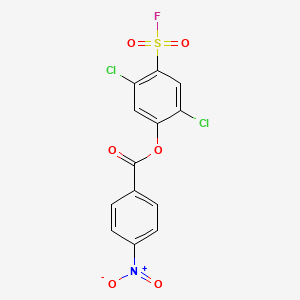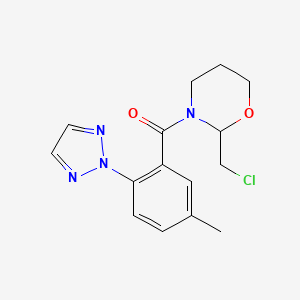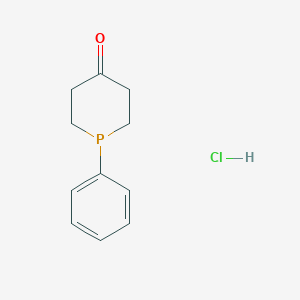
1-Phenylphosphinan-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylphosphinan-4-one hydrochloride is a chemical compound belonging to the class of organophosphorus compounds It features a six-membered ring structure with phosphorus and carbon atoms, making it a phosphinane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylphosphinan-4-one hydrochloride can be synthesized through several methods. One common approach involves the desymmetrization of prochiral ketones. This process typically includes enantioselective deprotonation followed by oxidation or asymmetric organocatalytic halogenation accompanied by elimination . These methods provide access to optically active derivatives with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylphosphinan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Halogenation and other nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as phenylsilane are used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Produces 1-phenylphosphin-2-en-4-one 1-oxide.
Reduction: Yields various phosphine derivatives.
Substitution: Results in halogenated phosphinanes.
Wissenschaftliche Forschungsanwendungen
1-Phenylphosphinan-4-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and organocatalysis.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its role in developing metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenylphosphinan-4-one hydrochloride involves its interaction with molecular targets through its phosphorus atom. It can act as a ligand, forming complexes with metals and other substrates. These interactions can modulate various biochemical pathways, making it a valuable tool in catalysis and drug development.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylphosphin-2-en-4-one 1-oxide
- 1-Phenylphosphin-2-en-4-one 1-sulfide
- 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one
Uniqueness: 1-Phenylphosphinan-4-one hydrochloride is unique due to its six-membered ring structure and the presence of a phosphorus atom, which imparts distinct chemical reactivity and potential for enantioselective synthesis. Its ability to undergo various chemical transformations and form stable complexes with metals sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H14ClOP |
|---|---|
Molekulargewicht |
228.65 g/mol |
IUPAC-Name |
1-phenylphosphinan-4-one;hydrochloride |
InChI |
InChI=1S/C11H13OP.ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5H,6-9H2;1H |
InChI-Schlüssel |
GDPVFQRCLWXXLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CP(CCC1=O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


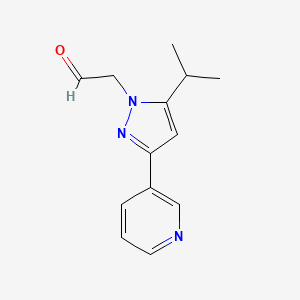
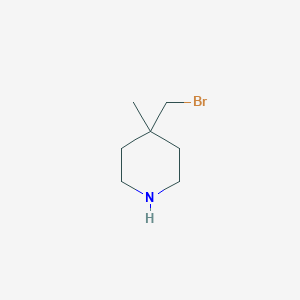
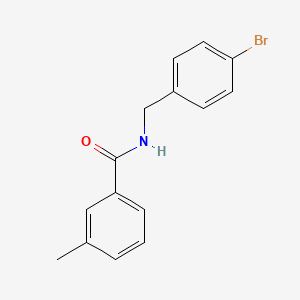
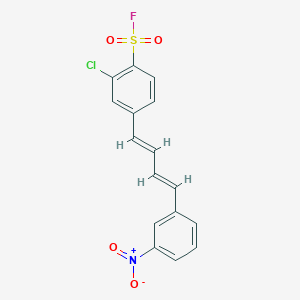
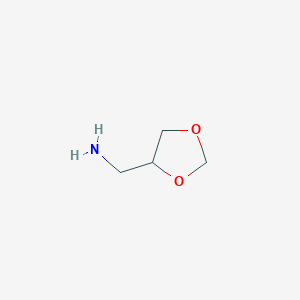
![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)

![4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B13344307.png)
